molecular formula C6H3ClN2O3 B1390050 6-Nitropyridine-2-carbonyl chloride CAS No. 60780-83-8

6-Nitropyridine-2-carbonyl chloride

Cat. No. B1390050
CAS RN: 60780-83-8
M. Wt: 186.55 g/mol
InChI Key: SHMDTOJHWIBAHV-UHFFFAOYSA-N
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Description

6-Nitropyridine-2-carbonyl chloride is an organic compound with the molecular formula C6H3ClN2O3 . It is primarily used as a reagent in organic synthesis.


Synthesis Analysis

The synthesis of 6-Nitropyridine-2-carbonyl chloride can be achieved through the reaction of 6-nitropyridin-2-ol with thionyl chloride. The resulting compound can be further purified through recrystallization.


Molecular Structure Analysis

The molecular structure of 6-Nitropyridine-2-carbonyl chloride consists of a pyridine ring substituted with a nitro group at the 6-position and a carbonyl chloride group at the 2-position .


Chemical Reactions Analysis

The reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion . When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained . With substituted pyridines, the method gives good yields for 4-substituted and moderate yields for 3-substituted pyridines .


Physical And Chemical Properties Analysis

6-Nitropyridine-2-carbonyl chloride has a molecular weight of 186.554 g/mol . The compound is soluble in a range of organic solvents, including dichloromethane, chloroform, and acetonitrile, but is insoluble in water .

Safety And Hazards

6-Nitropyridine-2-carbonyl chloride may cause an allergic skin reaction and serious eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

6-nitropyridine-2-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClN2O3/c7-6(10)4-2-1-3-5(8-4)9(11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHMDTOJHWIBAHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)[N+](=O)[O-])C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30664735
Record name 6-Nitropyridine-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30664735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Nitropyridine-2-carbonyl chloride

CAS RN

60780-83-8
Record name 6-Nitropyridine-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30664735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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